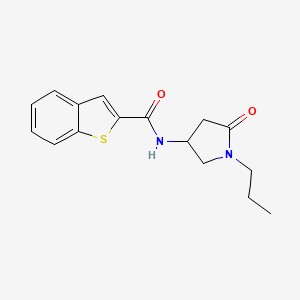![molecular formula C16H12ClF3N2O B5321806 1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B5321806.png)
1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. The compound has also been found to inhibit the growth of various fungi and bacteria. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole in lab experiments is its potential use as a fluorescent probe for the detection of metal ions. The compound is also relatively easy to synthesize. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole. One of the areas that require further investigation is the compound's mechanism of action. Understanding the mechanism of action will enable researchers to optimize the use of the compound in various applications. Another future direction is the development of new derivatives of the compound with enhanced activities and reduced toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of science. The compound exhibits antitumor, antifungal, and antibacterial activities, and has been studied for its potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action and optimize its use in various applications.
Synthesemethoden
The synthesis method of 1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole involves the reaction of 4-chlorophenol, 2-(trifluoromethyl)aniline, and ethylene oxide in the presence of a catalyst. The reaction takes place under reflux conditions and yields the desired product as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antitumor, antifungal, and antibacterial activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O/c17-11-5-7-12(8-6-11)23-10-9-22-14-4-2-1-3-13(14)21-15(22)16(18,19)20/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPCXBSFCJXBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-5-nitrophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5321723.png)
![8-[4-(2-furoyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5321739.png)

![1-{[benzyl(methyl)amino]methyl}-2-naphthol](/img/structure/B5321748.png)
![6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5321756.png)
![methyl 5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321759.png)

![(3R*,3aR*,7aR*)-1-benzoyl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321769.png)
![N-[2-(mesityloxy)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5321781.png)
![rel-(4aS,8aR)-6-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5321786.png)
![(2S)-1-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-1-oxopentan-2-amine](/img/structure/B5321795.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B5321820.png)
![N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5321825.png)